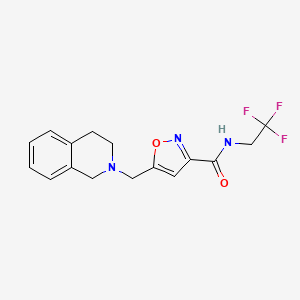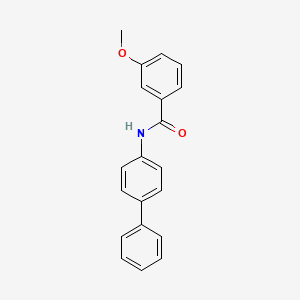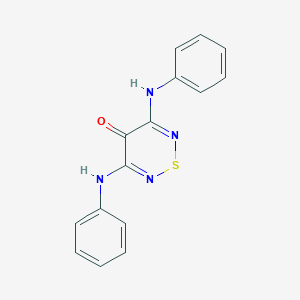![molecular formula C18H16O5 B5688719 5-(2,4-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5688719.png)
5-(2,4-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone, commonly known as DMF, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMF has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of DMF is not fully understood, but studies have suggested that it may act by modulating various cellular pathways. DMF has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. DMF has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
DMF has been found to have various biochemical and physiological effects. Studies have shown that DMF can increase the levels of glutathione, an important antioxidant in the body. DMF has also been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DMF has been found to have a neuroprotective effect, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DMF has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. DMF is also soluble in various solvents, making it easy to handle and administer in lab experiments. However, DMF has some limitations, including its potential toxicity and the need for further investigation into its long-term effects.
Zukünftige Richtungen
For DMF research include investigating its potential as a treatment for neurodegenerative diseases and cancer therapy, as well as further investigation into its mechanism of action.
Synthesemethoden
DMF can be synthesized using a multi-step process, starting with the reaction of 2,4-dimethoxybenzaldehyde and 5-methylfurfural in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions to yield DMF. The synthesis method of DMF has been optimized to yield high purity and yield, making it a viable option for scientific research.
Wissenschaftliche Forschungsanwendungen
DMF has been extensively studied for its potential applications in various fields of research. One of the most promising applications of DMF is its use as an anti-cancer agent. Studies have shown that DMF can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. DMF has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(5-methylfuran-2-yl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-11-4-5-14(22-11)8-12-9-17(23-18(12)19)15-7-6-13(20-2)10-16(15)21-3/h4-10H,1-3H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCMLQPCSSVRIX-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C=C(OC2=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C=C(OC2=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(5-methylfuran-2-YL)methylidene]-2,3-dihydrofuran-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-5-[1-(methylamino)ethylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5688639.png)
![3-chloro-N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5688644.png)
![ethyl 4-[(4-benzyl-2-oxopyrrolidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5688650.png)
![4-[(4-bromophenyl)sulfonyl]-2-butanone](/img/structure/B5688673.png)
![1,1'-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5688686.png)
![2-(2-hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5688691.png)


![N-[3-(1,3-benzothiazol-2-yl)propyl]-5-oxo-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5688703.png)
![dimethyl 5-[(2-thienylacetyl)amino]isophthalate](/img/structure/B5688710.png)
![1-tert-butyl-3-cyclopropyl-5-[2-(ethylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5688711.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-[3-(1H-tetrazol-1-yl)propyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688726.png)
![2-(dimethylamino)-4-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5688734.png)
